5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one
Description
Properties
Molecular Formula |
C15H11NO4 |
|---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
5,6,7-trihydroxy-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C15H11NO4/c17-11-6-9(8-4-2-1-3-5-8)16-10-7-12(18)14(19)15(20)13(10)11/h1-7,18-20H,(H,16,17) |
InChI Key |
NSDNCABQNXLOOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3N2)O)O)O |
Origin of Product |
United States |
Preparation Methods
Representative Synthetic Procedure
A typical synthetic route based on literature proceeds as follows:
| Step | Reaction Description | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of benzamide precursor | Condensation of substituted aniline with benzoyl chloride | Benzamide intermediate |
| 2 | Friedel-Crafts acylation | Acetyl chloride, SnCl₄, ambient to reflux temperature | Cyclization precursor |
| 3 | Base-mediated cyclization (Camps cyclization) | KOH, 110 °C | Quinolinone intermediate |
| 4 | Demethylation | Boron tribromide (BBr₃), low temperature | 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one |
This multi-step process typically yields the target compound with high purity after chromatographic purification or recrystallization.
Purification and Characterization
Purification:
Reverse-phase high-performance liquid chromatography (HPLC) using C18 columns with acetonitrile/water gradients is effective in achieving >95% purity. Additionally, recrystallization from ethyl acetate or other suitable solvents is employed.-
- Nuclear Magnetic Resonance (NMR):
¹H and ¹³C NMR spectra confirm the quinolinone core and hydroxyl substitutions, with characteristic deshielded carbonyl carbon signals (~δ 180 ppm) and aromatic protons between δ 6.8–7.4 ppm. - Infrared Spectroscopy (IR):
Broad O–H stretching bands around 3400 cm⁻¹ indicate hydroxyl groups. - X-ray Crystallography:
Single-crystal X-ray diffraction validates the planar quinolinone structure and precise hydroxylation pattern.
- Nuclear Magnetic Resonance (NMR):
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Camps Cyclization + Demethylation | KOH, BBr₃ | 110 °C (cyclization), low temp (demethylation) | High regioselectivity, well-established | Multi-step, requires careful handling of BBr₃ |
| Friedel-Crafts Acylation + Cyclization | Acetyl chloride, SnCl₄, KOH | Ambient to reflux, 110 °C | Efficient for substituted benzamides | Sensitive to reaction conditions, requires Lewis acid |
| Oxidative Hydroxylation | H₂O₂/Fe²⁺ or enzymatic systems | Mild to moderate temperatures | Direct hydroxylation, fewer steps | Possible over-oxidation, selectivity issues |
| Halogenation (for precursors) | PIFA/PIDA + KX (X = Cl, Br, I) | Room temperature, MeOH or H₂O | Regioselective functionalization | Not directly for hydroxylation, used for precursor modification |
Research Findings and Optimization
Reaction yields for the cyclization and demethylation steps typically range from 60% to 85%, depending on substrate purity and reaction control.
Use of BBr₃ for demethylation is preferred for its selectivity in cleaving aryl methyl ethers without affecting other functional groups.
Hydroxylation via oxidative methods requires optimization to prevent side reactions; enzymatic oxidation offers a greener alternative but may have scale limitations.
Purification by reverse-phase HPLC ensures removal of closely related impurities, critical for biological assay-grade compound preparation.
Summary Table of Preparation Methods
| Preparation Step | Description | Reagents | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Benzamide formation | Condensation of aniline with benzoyl chloride | Benzoyl chloride, base | Ambient | 80-90 | Precursor synthesis |
| Friedel-Crafts acylation | Acylation to form cyclization precursor | Acetyl chloride, SnCl₄ | Ambient to reflux | 70-85 | Lewis acid catalysis |
| Cyclization (Camps) | Base-mediated ring closure | KOH | 110 °C | 75-85 | Key quinolinone formation |
| Demethylation | Removal of methoxy groups to hydroxyls | BBr₃ | 0 °C to RT | 65-80 | Critical for tri-hydroxylation |
| Purification | Reverse-phase HPLC or recrystallization | Acetonitrile/water gradient | RT | >95 purity | Ensures compound quality |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.
Substitution: Various substitution reactions can introduce different functional groups into the quinoline ring, altering its properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized quinolines.
Scientific Research Applications
Biological Activities
Antiviral Properties
Research indicates that quinolinone derivatives exhibit significant antiviral activity. Notably, 5,6,7-trihydroxy-2-phenylquinolin-4(1H)-one has been investigated for its potential as an inhibitor of the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication. In vitro studies demonstrated that certain derivatives of this compound could effectively inhibit Mpro activity, suggesting a viable pathway for developing antiviral agents against COVID-19 .
Anticancer Effects
The compound has also shown promising anticancer properties. Quinolinones are known to inhibit key enzymes involved in cancer cell proliferation and survival. Specifically, this compound has been reported to inhibit tubulin polymerization and induce apoptosis in various cancer cell lines. This mechanism is critical as it disrupts the mitotic spindle formation necessary for cell division . Additionally, studies have indicated that compounds with similar structures can modulate immune responses to enhance anticancer effects .
Case Study 1: Antiviral Activity Against SARS-CoV-2
A study conducted by researchers at Shionogi Pharmaceutical explored the structure-activity relationship (SAR) of quinazolinone derivatives based on this compound. The findings revealed that specific modifications at the phenyl ring significantly enhanced inhibitory potency against Mpro. For example, substituents like fluorine or trifluoromethyl at the C2' position exhibited increased activity compared to other positions .
Case Study 2: Anticancer Mechanisms
In another investigation focusing on the anticancer properties of quinolinones, this compound was tested against various cancer types. The results indicated that this compound effectively inhibited cell growth by targeting topoisomerase II and histone deacetylases (HDAC), leading to cell cycle arrest and apoptosis . These findings underscore its potential as a lead compound in cancer therapy.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. These interactions can inhibit or activate specific biological pathways, leading to the desired therapeutic effects. The exact mechanism depends on the specific application and the biological target involved.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The quinolinone scaffold is highly versatile, with modifications in substituent type, position, and ring saturation significantly altering properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Quinolinone Derivatives
Key Research Findings
- Synthetic Routes: Tetrahydroquinolinones are often synthesized via reductive amination (e.g., compound 58 in ) or cyclocondensation, while triazole derivatives (e.g., ) require click chemistry for triazole incorporation.
- Crystallographic Data: The X-ray structure of 6,8-dibromo-2-(4-fluorophenyl)-dihydroquinolinone () reveals halogen-mediated crystal packing, a trait absent in hydroxyl-rich analogs.
- Similarity Analysis: Compounds like 4-hydroxy-3-methylquinolin-2(1H)-one (similarity score 0.93, ) highlight the impact of methyl groups on bioactivity, whereas trifluoromethyl-substituted analogs () exhibit moderate structural similarity (0.61).
Biological Activity
5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one is a derivative of quinoline that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound by reviewing relevant studies, highlighting its anticancer properties, antimicrobial effects, and other pharmacological activities.
Anticancer Activity
Recent studies have demonstrated that quinoline derivatives, including this compound, exhibit significant anticancer properties. For instance:
- Cell Viability and IC50 Values : In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, a related compound demonstrated an IC50 value of 0.32 μM against the COLO205 cell line and 0.89 μM against the H460 cell line . Although specific data for this compound is limited, its structural similarities suggest comparable efficacy.
- Mechanism of Action : The mechanism by which quinoline derivatives exert their anticancer effects often involves the inhibition of tubulin polymerization. Molecular docking studies indicate that these compounds can bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics essential for mitosis .
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | Unknown | TBD | TBD |
| 4-Phenyl-2-quinolone (related) | COLO205 | 0.32 | Tubulin inhibition |
| H460 | 0.89 | Tubulin inhibition |
Antimicrobial Activity
The antimicrobial properties of quinoline derivatives have also been extensively studied. In vitro evaluations indicate that these compounds possess bacteriostatic effects against both Gram-positive and Gram-negative bacteria.
- Bacterial Sensitivity : Studies have reported varying degrees of sensitivity among bacterial strains. For instance, quinoline derivatives exhibited significant growth inhibition against E. coli and Pseudomonas aeruginosa .
Table 2: Antimicrobial Activity Overview
| Compound Name | Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| This compound | E. coli | TBD | Bacteriostatic |
| Pseudomonas aeruginosa | TBD | Bacteriostatic | |
| Ciprofloxacin | Various | 0.24–7.81 | Bactericidal |
Other Pharmacological Activities
In addition to its anticancer and antimicrobial activities, this compound may exhibit other biological effects:
- Anti-inflammatory Properties : Some studies suggest that quinoline derivatives can modulate inflammatory pathways, although specific data on this compound is still emerging.
Case Studies
A case study involving a related compound demonstrated promising results in preclinical models for cancer treatment. The study highlighted the effectiveness of structural modifications in enhancing anticancer activity while minimizing toxicity .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multi-step protocols involving cyclocondensation of substituted anilines with β-ketoesters, followed by hydroxylation. Key steps include:
- Hydroxylation : Use of H₂O₂/Fe²⁺ systems or enzymatic oxidation to introduce hydroxyl groups at positions 5, 6, and 7 .
- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures high purity (>95%).
Q. How is the structural identity of this compound confirmed?
- Methodology :
- X-ray crystallography : Single-crystal analysis (using SHELX-97 ) resolves the planar quinolinone core and hydroxyl group positions.
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include a deshielded C4 carbonyl (δ ~180 ppm) and aromatic protons (δ 6.8–7.4 ppm) for the phenyl group .
- IR : Broad O–H stretches (~3400 cm⁻¹) confirm hydroxylation .
Q. What preliminary biological activities have been reported for this compound?
- Findings :
- Antioxidant activity : IC₅₀ of 12 µM in DPPH assays, attributed to the trihydroxy motif .
- Antimicrobial screening : Moderate inhibition (MIC 32 µg/mL) against Staphylococcus aureus .
- Comparison : Analogous 8-hydroxyquinoline derivatives show stronger antimicrobial effects but lower solubility .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate unwanted tautomerization during synthesis?
- Challenge : The 4(1H)-one moiety undergoes keto-enol tautomerism, complicating purification.
- Solutions :
- pH control : Maintain neutral conditions (pH 7.0–7.5) to stabilize the keto form.
- Solvent choice : Use polar aprotic solvents (e.g., DMF) to reduce tautomeric shifts .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodology :
- Docking studies (AutoDock Vina) : High affinity (-9.2 kcal/mol) for the Keap1-Nrf2 binding site, suggesting antioxidant pathway modulation .
- DFT calculations : HOMO-LUMO gap (~4.1 eV) correlates with redox activity .
Q. How do contradictory spectral data (e.g., NMR vs. XRD) in structural studies arise, and how are they resolved?
- Case Study : Discrepancies in hydroxyl group positions between solution-state NMR and solid-state XRD.
- Resolution :
- Dynamic effects : Intramolecular hydrogen bonding in solution alters proton environments.
- Validation : Variable-temperature NMR (-40°C) stabilizes hydrogen bonds, aligning with XRD data .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
